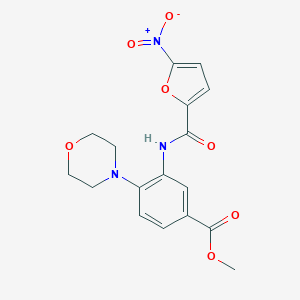![molecular formula C23H21N3O6 B277976 3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277976.png)
3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with methoxy groups and an oxazolo[4,5-b]pyridine moiety, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step often involves the acylation of aniline derivatives with 3,4,5-trimethoxybenzoic acid or its derivatives under acidic conditions.
Introduction of the Oxazolo[4,5-b]pyridine Moiety: This step can be achieved through cyclization reactions involving appropriate pyridine derivatives and suitable reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce amines.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular pathways.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the oxazolo[4,5-b]pyridine moiety, making it less complex.
N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide: Similar but without the trimethoxy substitution on the benzamide core.
Uniqueness
The presence of both the trimethoxybenzamide and oxazolo[4,5-b]pyridine moieties in 3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide provides a unique combination of electronic and steric properties, enhancing its potential for specific interactions in biological and chemical systems.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
Molecular Formula |
C23H21N3O6 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H21N3O6/c1-28-16-8-7-13(23-26-21-17(32-23)6-5-9-24-21)10-15(16)25-22(27)14-11-18(29-2)20(31-4)19(12-14)30-3/h5-12H,1-4H3,(H,25,27) |
InChI Key |
QYVQXMSJVMXAFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B277894.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B277895.png)
![2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B277897.png)
![N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B277900.png)
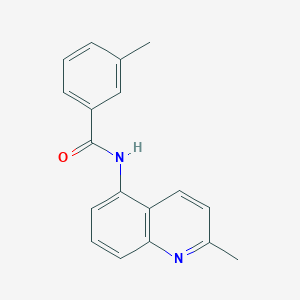
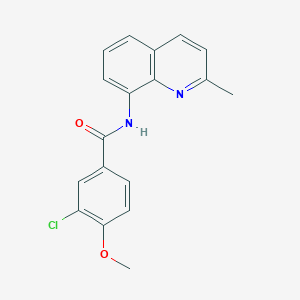
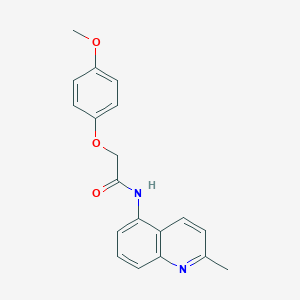
![N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B277907.png)
![3,4-dimethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B277912.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B277914.png)
![N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B277916.png)
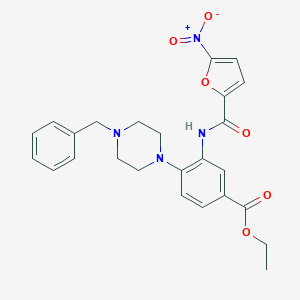
![Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277918.png)
